1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate
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Overview
Description
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate is a complex organic compound with a unique bicyclic structure. This compound is known for its potential pharmacological activities, including antiarrhythmic and hypotensive effects .
Preparation Methods
The synthesis of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-trans-(3-aminopropoxy)-N-benzyl-1,2,3,3-tetramethyl-2-azabicyclo(2.2.2)octane.
Reaction Conditions: The compound is synthesized through a series of nucleophilic attacks and intramolecular cyclizations.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with ion channels and receptors in the cardiovascular system, leading to its antiarrhythmic and hypotensive effects.
Pathways Involved: The compound modulates the activity of ion channels, affecting the flow of ions across cell membranes and influencing heart rate and blood pressure.
Comparison with Similar Compounds
1,2,3,3-Tetramethyl-2-azabicyclo(2.2.2)octan-5-trans-ol p-methylbenzoate can be compared with other similar compounds:
1-Azabicyclo(2.2.2)octane: This compound shares a similar bicyclic structure but lacks the specific functional groups present in this compound.
1-Azabicyclo(2.2.2)octan-3-one: This compound has a ketone functional group, which differentiates it from the p-methylbenzoate ester.
2,3-Diazabicyclo(2.2.2)octane, 1,2,3,4-tetramethyl-: This compound contains additional nitrogen atoms and methyl groups, making it structurally distinct.
Properties
CAS No. |
75479-61-7 |
---|---|
Molecular Formula |
C19H27NO2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[(1S,4S,5R)-1,2,3,3-tetramethyl-2-azabicyclo[2.2.2]octan-5-yl] 4-methylbenzoate |
InChI |
InChI=1S/C19H27NO2/c1-13-6-8-14(9-7-13)17(21)22-16-12-19(4)11-10-15(16)18(2,3)20(19)5/h6-9,15-16H,10-12H2,1-5H3/t15-,16-,19+/m1/s1 |
InChI Key |
PJFNJQYJAJKSRY-MDZRGWNJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]2C[C@@]3(CC[C@H]2C(N3C)(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CC3(CCC2C(N3C)(C)C)C |
Origin of Product |
United States |
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